N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide
Description
N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide (referred to as Compound 32 in ) is a synthetic sulfonamide derivative featuring a thiophene-2-carboxamide core linked to a phenyl group and a 4-sulfamoylphenylamino moiety via an ethyl ketone bridge . This structure combines a heterocyclic thiophene ring, a sulfamoyl pharmacophore, and a carboxamide group, which are commonly associated with bioactivity in medicinal chemistry.
Properties
Molecular Formula |
C19H17N3O4S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[2-oxo-2-phenyl-1-(4-sulfamoylanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H17N3O4S2/c20-28(25,26)15-10-8-14(9-11-15)21-18(17(23)13-5-2-1-3-6-13)22-19(24)16-7-4-12-27-16/h1-12,18,21H,(H,22,24)(H2,20,25,26) |
InChI Key |
WJLBTZBYMAHIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Core Building Blocks
The compound’s structure comprises three primary components:
-
Thiophene-2-carboxamide backbone : Sourced from thiophene-2-carboxylic acid derivatives.
-
4-Sulfamoylphenylaminoethyl segment : Derived from 4-sulfamoylbenzylamine or its precursors.
-
Phenacyl ketone moiety : Introduced via α-ketoamide linkages.
Key intermediates include 4-(2-aminoethyl)benzenesulfonamide and thiophene-2-carbonyl chloride , which are coupled through nucleophilic acyl substitutions.
Stepwise Synthesis Protocols
Formation of the Thiophene-2-Carboxamide Intermediate
Thiophene-2-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form thiophene-2-carbonyl chloride . This intermediate reacts with 2-aminoacetophenone in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to yield N-(2-oxo-2-phenylethyl)thiophene-2-carboxamide :
Reaction conditions:
Introduction of the 4-Sulfamoylphenylamino Group
The secondary amine in N-(2-oxo-2-phenylethyl)thiophene-2-carboxamide undergoes nucleophilic substitution with 4-sulfamoylbenzyl bromide in the presence of a base (e.g., potassium carbonate). Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates coupling with 4-sulfamoylbenzyl alcohol :
Optimized Conditions :
-
Solvent : Acetonitrile or dimethylformamide (DMF)
-
Temperature : 60–70°C for 8–12 hours
-
Yield : 70–76% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Pathways and Catalytic Systems
One-Pot Tandem Reactions
Recent advances utilize 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a dual-base catalyst to merge the carboxamide and sulfonamide formation steps. This method reduces purification stages and improves atom economy:
-
DBU-mediated coupling : Thiophene-2-carbonyl chloride, 2-aminoacetophenone, and 4-sulfamoylbenzylamine react sequentially in acetonitrile.
-
Workup : Neutralization with acetic acid followed by crystallization from methanol.
Results :
Enzymatic Aminolysis
Pilot-scale studies employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the aminolysis of thiophene-2-carbonyl esters with 4-sulfamoylbenzylamine. This green chemistry approach operates at 35–40°C in tert-butyl methyl ether, achieving:
Purification and Characterization
Crystallization Techniques
The crude product is purified via solvent-dependent crystallization:
-
High-polarity solvents : Ethanol/water mixtures (1:3 v/v) remove unreacted sulfonamide precursors.
-
Low-polarity solvents : Toluene or hexane eliminates hydrophobic byproducts.
Typical Purity Profile :
| Impurity | Concentration (ppm) | Source |
|---|---|---|
| Unreacted amine | ≤50 | Starting material |
| Di-acylated byproduct | ≤100 | Over-reaction |
| Solvent residues | ≤300 | Crystallization |
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.37 (t, J = 5.2 Hz, 1H, NH), 7.45–7.43 (m, 4H, Ar-H), 4.17 (s, 2H, CH₂CO).
-
LC-MS : m/z [M + H]⁺ calcd. 456.12; found 456.11.
Industrial-Scale Manufacturing
Continuous Flow Synthesis
A plug-flow reactor system minimizes thermal degradation and enhances reproducibility:
Quality Control Metrics
| Parameter | Specification |
|---|---|
| Assay (HPLC) | 98.5–101.5% |
| Residual solvents | ≤500 ppm (ICH Q3C) |
| Heavy metals | ≤10 ppm |
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and ethanol . Reaction conditions often involve refluxing the mixture to ensure complete reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chloride in ethanol yields 1,3,4-thiadiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide exhibits notable antimicrobial properties. Compounds with similar structures often demonstrate inhibitory effects on various bacterial enzymes, particularly those involved in folate synthesis.
| Compound | Target Pathogen | Mechanism of Action | Activity Level |
|---|---|---|---|
| N-{2-oxo... | Gram-positive bacteria | Inhibition of dihydropteroate synthase (DHPS) | Moderate to Strong |
| N-{2-oxo... | Gram-negative bacteria | Disruption of cell membrane integrity | Variable |
Studies have shown that the incorporation of sulfonamide groups enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria, making this compound a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research suggests that similar compounds can inhibit tubulin polymerization, leading to antiproliferative effects on cancer cell lines.
| Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| Melanoma | Low nanomolar range | Inhibition of tubulin polymerization |
| Prostate Cancer | Low nanomolar range | Induction of apoptosis |
A case study demonstrated that N-{2-oxo... significantly inhibited the growth of melanoma and prostate cancer cells, indicating its potential as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Substitution Patterns : Para-substituted phenyl rings enhance activity.
- Thiazole Ring Modifications : Electron-donating groups increase cytotoxicity.
- Linker Variations : Changes in the linker between the thiophene and sulfonamide groups can modulate potency.
These insights guide future modifications to improve efficacy and selectivity against target diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study, N-{2-oxo... was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth, with IC50 values demonstrating strong activity against resistant strains.
Case Study 2: Anticancer Mechanism Exploration
A series of experiments were conducted to explore the mechanism by which N-{2-oxo... induces apoptosis in cancer cells. The findings revealed that the compound triggers mitochondrial pathways leading to cell death, providing insights into its potential use in cancer therapy .
Mechanism of Action
The mechanism of action for N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and require further research to elucidate fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Compound 32 with structurally and functionally related sulfonamide-carboxamide derivatives, focusing on substituent effects, heterocyclic cores, and reported activities.
Structural Analogues in Carbonic Anhydrase Inhibition
- Compound 14a (3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide): Core: Dioxine-carboxamide. Substituents: 3-Phenyl group attached to the dioxine ring. Activity: High inhibitory activity against human carbonic anhydrase I (hCA I) due to the rigid dioxine ring enhancing binding affinity. Replacement with bulkier groups (e.g., benzyl) reduces activity .
- Compound 8b (N-(4-Sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide): Core: Thieno-pyrrole-carboxamide. Substituents: Ethyl group at position 4 of the thieno-pyrrole. Activity: Moderate hCA I inhibition. Ethyl substitution optimizes steric interactions, while bulkier groups (e.g., benzyl) decrease potency .
Antimicrobial and Antifungal Analogues
- Compound 15 (4-Amino-3-phenyl-N-(4-sulfamoylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide): Core: Thiazole-carboxamide. Substituents: 4-Amino, 3-phenyl, and 2-thioxo groups. Activity: Antimicrobial activity attributed to the thiazole-thione moiety, which disrupts microbial membrane integrity . Comparison: Compound 32’s thiophene ring may offer similar π-π stacking interactions, but the absence of a thione group could reduce antimicrobial efficacy.
- N-(2-Nitrophenyl)thiophene-2-carboxamide: Core: Thiophene-2-carboxamide. Substituents: 2-Nitrophenyl group. Activity: Antibacterial and antifungal properties linked to the nitro group’s electron-withdrawing effects, enhancing membrane penetration . Comparison: Compound 32 replaces the nitro group with a sulfamoylphenylamino moiety, which may improve solubility and target specificity.
Antioxidant and Neuroprotective Analogues
- Compound 8 (Quinazolinone-thioacetamide derivatives): Core: Quinazolinone-thioacetamide. Substituents: Iodo, sulfamoylphenyl, and heteroaromatic groups. Activity: Antioxidant and neuroprotective effects due to radical scavenging by the sulfamoyl and thioacetamide groups .
Biological Activity
N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound features several notable structural components:
- Thiophene ring : Known for its role in various biological activities.
- Carboxamide group : Implicated in interactions with biological targets.
- Sulfamoyl moiety : Often associated with antimicrobial properties.
The biological effects of this compound are likely mediated through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as Polo-like kinase 1 (PLK1) and cyclin-dependent kinases (CDKs) .
- Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest in cancer cell lines, leading to apoptosis .
- Antimicrobial Activity : The presence of the sulfonamide group suggests potential efficacy against bacterial infections by inhibiting bacterial folate synthesis .
Biological Activity Data
Recent studies have reported on the biological activity of similar thiophene derivatives, indicating a promising profile for this compound. The following table summarizes key findings related to its biological activities:
Case Study 1: Anticancer Efficacy
A study investigating a related thiophene compound demonstrated low nanomolar activity against PLK1 and PLK3, leading to significant inhibition of tumor cell proliferation. The study highlighted that treatment with the compound resulted in G(2)-M arrest and subsequent apoptosis in lung adenocarcinoma cells (NCI-H460) .
Case Study 2: Antimicrobial Properties
Research on sulfonamide derivatives has shown that compounds similar to this compound possess strong antibacterial activity, making them candidates for further development as antimicrobial agents .
Future Directions
Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future studies include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
- Structure–Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced activity.
Q & A
Q. Basic
- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene H at δ 7.2–7.8 ppm) and carbonyl carbons (δ ~165 ppm) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
What strategies resolve discrepancies in NMR data for structural analogs?
Q. Advanced
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in aromatic regions by correlating spin systems .
- Crystallography : X-ray diffraction clarifies dihedral angles (e.g., ~8–15° between thiophene and phenyl rings) and hydrogen-bonding motifs .
- DFT Calculations : Predicts chemical shifts and compares with experimental data to validate tautomeric forms .
What initial biological assays evaluate its therapeutic potential?
Q. Basic
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity Assays : MTT/PrestoBlue tests on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme Inhibition : Fluorometric assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
How does the sulfamoylphenyl moiety influence biological interactions?
Advanced
The sulfamoyl group enhances target binding via:
- Hydrogen Bonding : Sulfonamide S=O and N-H groups interact with catalytic residues (e.g., in carbonic anhydrase) .
- Electrostatic Effects : The polar moiety improves solubility and membrane permeability in physiological environments .
- Bioisosterism : Mimics natural phosphate groups, enabling competitive inhibition in kinase assays .
What safety precautions are necessary when handling this compound?
Q. Basic
- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., thiophene derivatives) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
How can computational modeling predict reactivity and stability?
Q. Advanced
- DFT/Molecular Dynamics : Simulates degradation pathways (e.g., hydrolysis of the amide bond) and identifies stable conformers .
- Docking Studies : Predicts binding affinities to biological targets (e.g., kinases, receptors) using AutoDock or Schrödinger .
- QSAR Models : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
